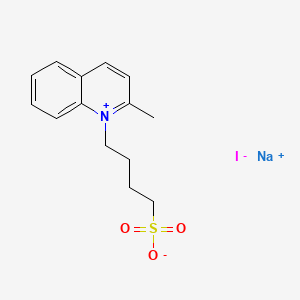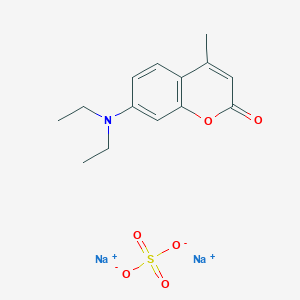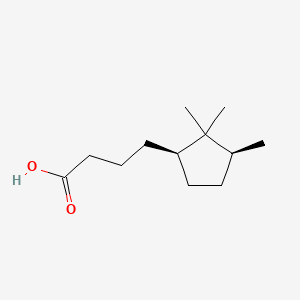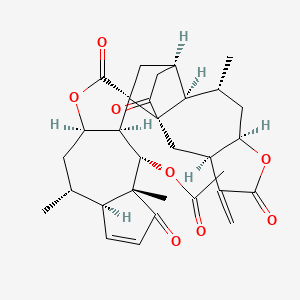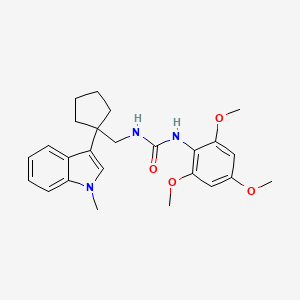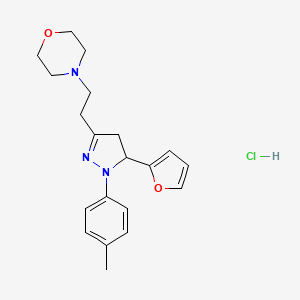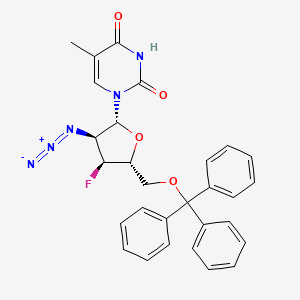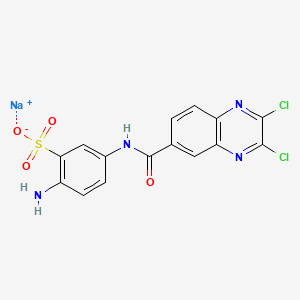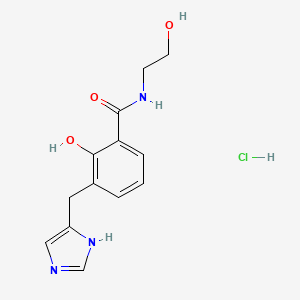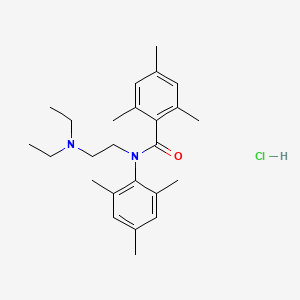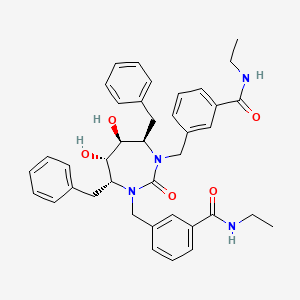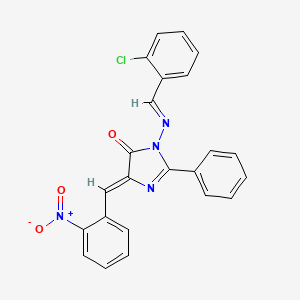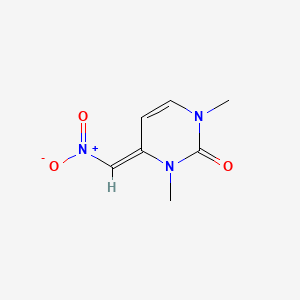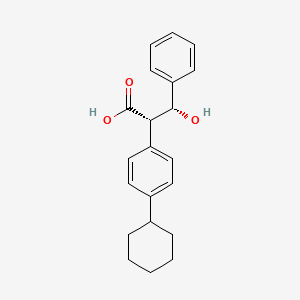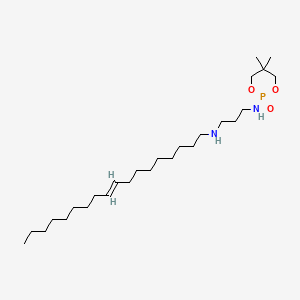
1,3-Propanediamine, N-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphorinan-2-yl)-N'-(9Z)-9-octadecenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neopentyl N-3-((oleylamino)propyl)phosphoramidate is a synthetic organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique structure of neopentyl N-3-((oleylamino)propyl)phosphoramidate allows it to interact with biological molecules in specific ways, making it a valuable tool for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of neopentyl N-3-((oleylamino)propyl)phosphoramidate typically involves a multi-step process. One common method includes the reaction of neopentyl alcohol with phosphorus oxychloride to form neopentyl phosphorodichloridate. This intermediate is then reacted with oleylamine to produce the desired phosphoramidate compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the intermediates .
Industrial Production Methods
Industrial production of neopentyl N-3-((oleylamino)propyl)phosphoramidate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Neopentyl N-3-((oleylamino)propyl)phosphoramidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the phosphoramidate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoramidate group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphoramidate oxides, while reduction reactions produce phosphine derivatives. Substitution reactions result in the formation of new phosphoramidate compounds with different substituents .
Applications De Recherche Scientifique
Neopentyl N-3-((oleylamino)propyl)phosphoramidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of neopentyl N-3-((oleylamino)propyl)phosphoramidate involves its interaction with molecular targets such as enzymes and receptors. The phosphoramidate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular membranes and affect signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oligonucleotide N3′→P5′ phosphoramidates: These compounds have similar phosphoramidate linkages and are used as antisense agents.
Phosphorothioate oligonucleotides: These compounds have sulfur atoms replacing one of the non-bridging oxygen atoms in the phosphate backbone and are used in antisense and RNA interference applications.
Uniqueness
Neopentyl N-3-((oleylamino)propyl)phosphoramidate is unique due to its specific structure, which allows it to interact with biological molecules in ways that other phosphoramidate compounds cannot. Its neopentyl and oleylamino groups provide distinct steric and electronic properties, making it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents .
Propriétés
Numéro CAS |
71426-87-4 |
|---|---|
Formule moléculaire |
C26H53N2O3P |
Poids moléculaire |
472.7 g/mol |
Nom IUPAC |
N'-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-N-[(E)-octadec-9-enyl]propane-1,3-diamine |
InChI |
InChI=1S/C26H53N2O3P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-27-22-20-23-28-32(29)30-24-26(2,3)25-31-32/h11-12,27H,4-10,13-25H2,1-3H3,(H,28,29)/b12-11+ |
Clé InChI |
KVXIIQDGZSSCOJ-VAWYXSNFSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCCNCCCNP1(=O)OCC(CO1)(C)C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCNCCCNP1(=O)OCC(CO1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


